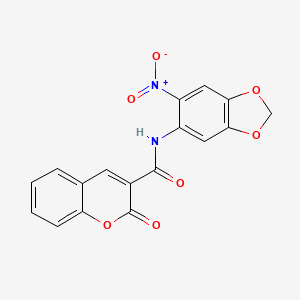

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide

説明

特性

IUPAC Name |

N-(6-nitro-1,3-benzodioxol-5-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O7/c20-16(10-5-9-3-1-2-4-13(9)26-17(10)21)18-11-6-14-15(25-8-24-14)7-12(11)19(22)23/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNBCWQGYNNGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration of 2-Oxo-2H-Chromene-3-Carboxylic Acid

A common method involves direct nitration of 2-oxo-2H-chromene-3-carboxylic acid. The nitration is typically performed using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to favor electrophilic aromatic substitution at the 6-position. The reaction proceeds via the following steps:

- Protonation of the chromene ring’s electron-rich positions by $$ \text{H}2\text{SO}4 $$.

- Nitronium ion ($$ \text{NO}2^+ $$) generation from $$ \text{HNO}3 $$.

- Regioselective nitration at the 6-position due to the electron-donating effect of the lactone oxygen.

Key Data :

Alternative Route: Cyclocondensation of β-Keto Esters

The Kostanecki reaction offers an alternative pathway using 2-hydroxyacetophenone derivatives and β-keto esters. For example, 5-nitrosalicyaldehyde reacts with diethyl malonate in the presence of piperidine to form the chromene core.

Synthesis of 5-Amino-6-Nitro-1,3-Benzodioxole

The amine component requires precise functionalization of the benzodioxole ring.

Nitration of 1,3-Benzodioxole

Nitration of 1,3-benzodioxole with fuming $$ \text{HNO}3 $$ in acetic anhydride yields 5-nitro-1,3-benzodioxole. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (10% Pd/C, $$ \text{H}2 $$, ethanol) or using SnCl₂ in HCl.

Optimization Note :

- Regioselectivity : Nitration at the 5-position is favored due to the electron-donating methylenedioxy group directing substituents to the para position.

Direct Amination Strategies

In cases where nitro groups are already present, reductive amination or Ullmann-type coupling may introduce the amino group. However, these methods are less commonly reported for benzodioxole systems.

Amide Bond Formation

The final step involves coupling 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with 5-amino-6-nitro-1,3-benzodioxole.

HATU-Mediated Coupling

A robust method adapted from antitubercular drug synthesis employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent:

- Activation : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF. HATU (1.5 equiv) and $$ N,N $$-diisopropylethylamine (DIPEA, 3.0 equiv) are added to form the active ester.

- Coupling : 5-Amino-6-nitro-1,3-benzodioxole (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 4–6 hours.

- Workup : The crude product is precipitated with ice-water, filtered, and purified via flash chromatography (ethyl acetate/hexane, 1:1).

Key Data :

Acyl Chloride Route

For scale-up, the carboxylic acid is converted to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) in toluene under reflux. The acyl chloride is then reacted with the amine in the presence of a base (e.g., $$ \text{K}2\text{CO}_3 $$):

- Chlorination : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid + $$ \text{SOCl}_2 $$ → acyl chloride.

- Aminolysis : Acyl chloride + 5-amino-6-nitro-1,3-benzodioxole → target amide.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| HATU coupling | 85–90 | ≥95 |

| Acyl chloride | 75–80 | ≥90 |

Challenges and Optimization

Solvent Selection

Electron-Withdrawing Effects

The nitro group on the benzodioxole ring decreases the nucleophilicity of the amine, necessitating excess coupling reagents (1.5–2.0 equiv HATU).

化学反応の分析

Types of Reactions

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

科学的研究の応用

N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

作用機序

The mechanism of action of N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can participate in redox reactions, while the oxochromene moiety can interact with biological macromolecules, affecting their function.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of N-(6-nitro-2H-1,3-benzodioxol-5-yl)-2-oxo-2H-chromene-3-carboxamide can be contextualized by comparing it to analogous hybrids containing benzodioxole, coumarin, or carboxamide motifs. Key examples include:

Structural Analogues with Benzodioxole and Carboxamide Groups

- N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide (): Structure: Replaces the coumarin-carboxamide with a benzothiazole-carboxamide group. Activity: While specific data are unavailable, benzothiazoles are associated with anticancer and antimicrobial properties. The chloro substituent may enhance lipophilicity compared to the nitro group in the target compound.

- Zetomipzomib (): Structure: Contains a 6-chloro-2,2-difluoro-1,3-benzodioxole linked to a pyrazine-carboxamide. Activity: Functions as an immunomodulator, likely via proteasome inhibition. Key Difference: The pyrazine and difluoro substituents contrast with the nitro-coumarin hybrid, suggesting divergent biological targets .

Coumarin-Carboxamide Derivatives

4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ():

- Structure : Coumarin-carboxamide with a triazole-chlorobenzyl substituent.

- Activity : Triazole groups are associated with antifungal and anticancer activities. The fluorophenethyl chain may enhance membrane permeability.

- Key Difference : The triazole linker and halogenated aryl groups differ from the nitrobenzodioxole in the target compound, likely altering target specificity .

- N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide (): Structure: Coumarin-carboxamide with a triazole-alkoxy side chain and benzylpiperidine. Activity: Exhibits acetylcholinesterase inhibition (IC₅₀ = 1.80 µM), relevant to Alzheimer’s disease.

Hybrids with Benzodioxole and Heterocyclic Systems

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (): Structure: Benzodioxole linked to imidazole and semicarbazone groups. Activity: Designed for antifungal applications, leveraging imidazole’s known antifungal mechanisms. Key Difference: The semicarbazone and imidazole moieties contrast with the coumarin-carboxamide, suggesting divergent pharmacokinetic profiles .

Comparative Data Table

Key Research Findings and Insights

- Electron-Withdrawing Effects : The nitro group on the benzodioxole ring in the target compound may enhance binding to electron-deficient enzyme active sites, contrasting with chloro or fluoro substituents in analogues .

- Structural Flexibility : Hybrids with triazole linkers () show enhanced bioavailability and target specificity, whereas rigid benzodioxole-coumarin hybrids may prioritize stability over metabolic adaptability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。